molecular formula C4H4ClN3O2 B1419050 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide CAS No. 34879-29-3

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide

Cat. No. B1419050
CAS RN: 34879-29-3
M. Wt: 161.55 g/mol
InChI Key: VCIBOISGTFEYJI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide is a type of organic compound. It likely contains a chloromethyl group (-CH2Cl) attached to an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 5-(Chloromethyl)furfural (CMF) are synthesized from biomass-derived carbohydrates via dehydration processes .

Scientific Research Applications

Versatile Building Block in Medicinal Chemistry

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide serves as a versatile building block in medicinal chemistry. It has been employed in the preparation of derivatives through the displacement of its functionalities by various nucleophiles under mild conditions, leading to a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks. These blocks are capable of being integrated into biologically relevant molecules, showcasing the compound's utility in the synthesis of complex medicinal compounds (Ž. Jakopin, 2018).

Facile Synthesis Method

A novel and convenient synthesis method for 1,2,4-oxadiazole-3-carboxamide, which shares a core structure with 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide, has been developed. This method involves an acid-promoted reaction of N-(cyanomethyl)amide with a nitrosation reagent, resulting in high yields of target compounds and providing a straightforward pathway for the preparation of compounds containing the 1,2,4-oxadiazole moiety (Shaoqing Du et al., 2021).

Multifunctional Synthon for Synthesis

Research has investigated the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, a compound closely related to 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide. This compound acts as a multifunctional synthon for the synthesis of 1,2,5-oxadiazole derivatives, demonstrating the broad synthetic utility of chloromethyl-oxadiazole derivatives in creating a wide range of chemically diverse structures. The study explored reactions such as acylation, oxidation, and nucleophilic substitution, highlighting the compound's versatility in organic synthesis (A. I. Stepanov et al., 2019).

Safety And Hazards

While specific safety data for this compound is not available, it’s important to handle all chemicals with care. Similar compounds like 5-(Chloromethyl)furfural (CMF) can cause severe skin burns and eye damage .

properties

IUPAC Name

5-(chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c5-1-2-7-4(3(6)9)8-10-2/h1H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIBOISGTFEYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657637
Record name 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide

CAS RN

34879-29-3
Record name 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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